molecular formula C10H9FO2 B1441932 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 295779-81-6

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1441932
CAS No.: 295779-81-6
M. Wt: 180.17 g/mol
InChI Key: PHWKZJQHPREIDN-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9FO2 It is a derivative of indanone, characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 5-position

Scientific Research Applications

4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

While specific safety and hazard information for 4-Fluoro-2,3-dihydro-5-methoxyinden-1-one was not found, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indanone core structure.

    Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced at the 5-position using methoxylation reagents like sodium methoxide in methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Fluoro-2,3-dihydro-5-hydroxyinden-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    4-Fluoro-2,3-dihydro-5-ethoxyinden-1-one: Similar structure but with an ethoxy group instead of a methoxy group.

    4-Fluoro-2,3-dihydro-5-methylinden-1-one: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 4-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWKZJQHPREIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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